molecular formula C16H14N2OS B15006963 N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B15006963
M. Wt: 282.4 g/mol
InChI Key: KOZFLXHEGCWXDW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyanophenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanophenylisothiocyanate with 4,5,6,7-tetrahydrobenzothiophene-1-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as chloroform, and a chlorinating agent like sulfuryl chloride . Another method involves the amidation of methyl-2-(2-cyanophenyl)acetates using aluminum methylate as a catalyst . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding sulfoxides or sulfones. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the cyanophenyl group, leading to the formation of different substituted derivatives . Common reagents used in these reactions include sulfuryl chloride, lithium aluminum hydride, and various nucleophiles.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, resulting in anticancer effects. The compound may also interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities.

Comparison with Similar Compounds

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and other benzothiophene derivatives. Quinazoline derivatives, like N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, exhibit similar biological activities, including anticancer and anti-inflammatory properties . the unique structural features of this compound, such as the presence of the tetrahydrobenzothiophene ring, contribute to its distinct chemical reactivity and biological activity. Other similar compounds include 2-(2-cyanophenyl)-N-phenylacetamide derivatives, which also exhibit significant biological activities .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C16H14N2OS/c17-9-11-5-2-4-8-14(11)18-16(19)15-13-7-3-1-6-12(13)10-20-15/h2,4-5,8,10H,1,3,6-7H2,(H,18,19)

InChI Key

KOZFLXHEGCWXDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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